molecular formula C18H15NO B1243323 Unii-IS4M82C29X CAS No. 217318-90-6

Unii-IS4M82C29X

Cat. No.: B1243323
CAS No.: 217318-90-6
M. Wt: 261.3 g/mol
InChI Key: GBHFDPQPLXKNIU-UHFFFAOYSA-N
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Description

Unii-IS4M82C29X, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

217318-90-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-(2-ethyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaen-3-yl)phenol

InChI

InChI=1S/C18H15NO/c1-2-15-16-5-3-4-13-8-11-17(19(13)16)18(15)12-6-9-14(20)10-7-12/h3-11,20H,2H2,1H3

InChI Key

GBHFDPQPLXKNIU-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=C3N2C1=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

CCC1=C(C2=CC=C3N2C1=CC=C3)C4=CC=C(C=C4)O

217318-90-6

Synonyms

1-ethyl-2-(4-hydroxyphenyl)pyrrolo(2,1,5-cd)indolizine
NNC 45-0095
NNC-45-0095

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine (Compound 34) (0.77 g, 2.79 mmol) in 25 ml of dry dichloromethane was stirred under a nitrogen atmosphere and aluminium chloride (2.23 g, 16.7 mmol) was added in portions. When the addition was complete, ethanethiol (1.25 ml, 16.7 mmol) was added, and stirring was continued for half an hour. The mixture was cooled in an ice bath followed by the addition of tetrahydrofuran (15 ml), 6M hydrochloric acid (3 ml), water (50 ml) and ethyl acetate (100 ml). The organic phase was separated and evaporated to leave a residue which was chromatograped over silica gel with toluene/ethyl acetate (4:1) as eluent. The proper fractions were collected and evaporated, and the residue was triturated with a mixture of ether (2 ml) and petroleum ether (5 ml) to afford 0.32 g (44%) of the title compound. M.p. 104-05° C. 1H-NMR (DMSO-d6, 200 MHz) δ: 1.41 (t, 3H), 3.22 (q, 2H), 6.98 (d, 2H), 7.29 (d, 1H), 7.67 (d, 2H), 7.69(d, 1H), 7.72(t, 1H), 8.05 (d, 1H), 8.10 (d, 1H), 9.68 (s, 1H). (Compound 52).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
1-ethyl-2-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Compound 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

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